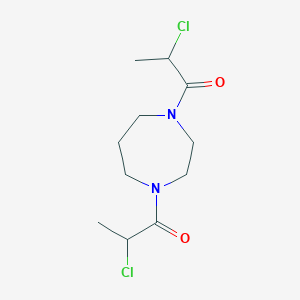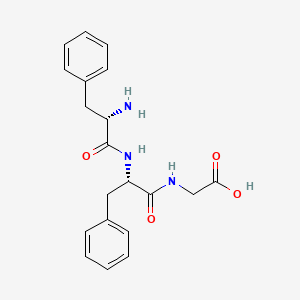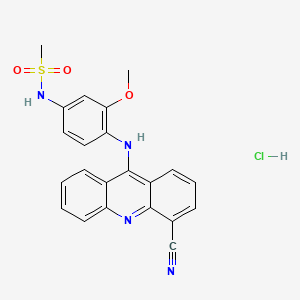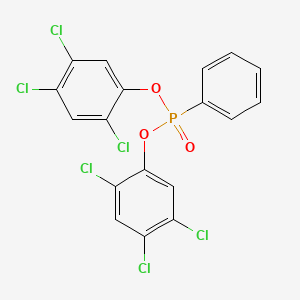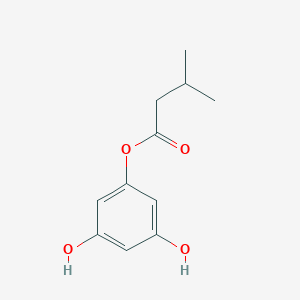
3,5-Dihydroxyphenyl 3-methylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dihydroxyphenyl 3-methylbutanoate is an ester compound characterized by the presence of a phenyl ring substituted with two hydroxyl groups at the 3 and 5 positions, and an ester linkage to a 3-methylbutanoate group. Esters are known for their pleasant odors and are often found in natural products such as fruits and flowers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dihydroxyphenyl 3-methylbutanoate typically involves the esterification of 3,5-dihydroxybenzoic acid with 3-methylbutanoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base .
Industrial Production Methods
In industrial settings, the production of esters like this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of immobilized enzymes as biocatalysts is also gaining popularity due to their specificity and mild reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dihydroxyphenyl 3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of esters.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert hydroxyl groups to chlorides.
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Chlorinated derivatives.
Wissenschaftliche Forschungsanwendungen
3,5-Dihydroxyphenyl 3-methylbutanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its role in drug development due to its bioactive properties.
Industry: Utilized in the production of fragrances and flavoring agents.
Wirkmechanismus
The mechanism of action of 3,5-Dihydroxyphenyl 3-methylbutanoate involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways. The ester linkage can be hydrolyzed by esterases, releasing the active phenolic compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dihydroxybenzoic acid: Lacks the ester linkage but shares the phenolic structure.
3-Methylbutanoic acid: Contains the same alkyl chain but lacks the phenolic ring.
Ethyl 3-methylbutanoate: Another ester with a similar alkyl chain but different aromatic structure.
Uniqueness
3,5-Dihydroxyphenyl 3-methylbutanoate is unique due to the combination of its phenolic and ester functionalities, which confer distinct chemical reactivity and biological activity compared to its individual components .
Eigenschaften
CAS-Nummer |
72505-58-9 |
|---|---|
Molekularformel |
C11H14O4 |
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
(3,5-dihydroxyphenyl) 3-methylbutanoate |
InChI |
InChI=1S/C11H14O4/c1-7(2)3-11(14)15-10-5-8(12)4-9(13)6-10/h4-7,12-13H,3H2,1-2H3 |
InChI-Schlüssel |
SSQKZHUDSYKSII-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(=O)OC1=CC(=CC(=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


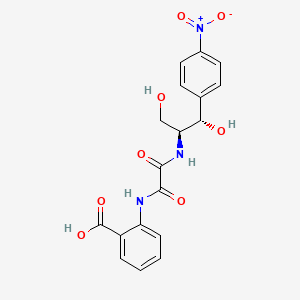
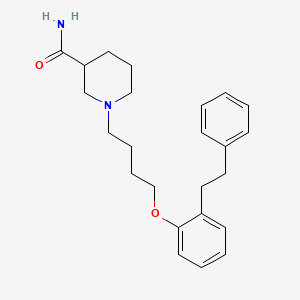

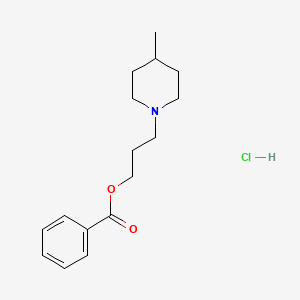
![N,N-Dimethyl-4-[2-(5-methyl-1,3-benzoxazol-2-yl)ethenyl]aniline](/img/structure/B14452454.png)
![14-[1-(4-Bromophenoxy)ethyl]-2,11a-dimethyl-1,2,3,4,7a,10,11,11a,12,13-decahydro-7h-9,11b-epoxy-13a,5a-prop[1]enophenanthro[2,1-f][1,4]oxazepine-9,12(8h)-diol](/img/structure/B14452458.png)
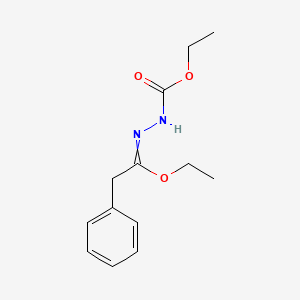
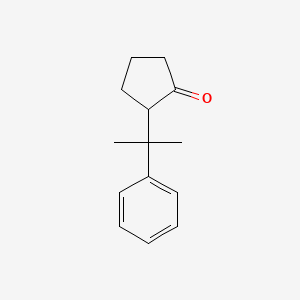
![Carbonic acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl ethyl ester](/img/structure/B14452476.png)
